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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(trifluoromethyl)-1,3-thiazole-5-
carboxylic acid (CAS No. 1286734-84-6), a fluorinated heterocyclic building block of
significant interest in medicinal chemistry and materials science. We will delve into its
physicochemical properties, synthesis methodologies, and critical applications, with a particular
focus on its role in drug discovery. The strategic incorporation of the trifluoromethyl (CFs) group
onto the robust thiazole scaffold imparts unique electronic and metabolic properties, making
this molecule a valuable intermediate for developing novel therapeutic agents and functional
materials. This document consolidates scientific principles with practical, field-proven insights,
offering detailed protocols and safety guidelines for laboratory professionals.

Introduction: The Strategic Value of Fluorinated
Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous
biologically active compounds with a wide range of therapeutic effects, including antitumor,
antibacterial, and anti-inflammatory properties.[1][2] Its utility is further enhanced by chemical
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modification, and the introduction of fluorine-containing substituents is a cornerstone of modern
drug design.[3]

The trifluoromethyl (CFs) group, in particular, offers a powerful tool for optimizing molecular
properties.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly
influence a molecule's pKa, metabolic stability, and binding affinity to biological targets.[4] By
replacing a hydrogen atom or a methyl group, the CFs moiety can block sites of metabolic
oxidation, thereby increasing the drug's half-life and bioavailability.[3]

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid combines these two valuable moieties: the
biologically active thiazole core and the property-enhancing trifluoromethyl group. The
carboxylic acid handle at the 5-position provides a versatile point for synthetic elaboration,
allowing for its incorporation into larger, more complex molecules such as amides and esters,
which are common functionalities in pharmaceuticals.[5]

Compound Identification and Physicochemical
Properties

Correctly identifying the compound is critical for sourcing and regulatory compliance. The
definitive identifier is the CAS (Chemical Abstracts Service) number.

e Chemical Name: 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid
e CAS Number: 1286734-84-6[6]
e Synonyms: 2-(trifluoromethyl)thiazole-5-carboxylic acid[6]

A summary of its key physicochemical properties is presented below.
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Property Value Source(s)
Molecular Formula CsH2F3sNO:2S [6]
Molecular Weight 197.14 g/mol [6]
Appearance White to off-white solid [6]
Boiling Point 224.6 £ 40.0 °C (Predicted) [6]
Density 1.668 + 0.06 g/cm? (Predicted) [6]
pKa 2.24 £ 0.10 (Predicted) [6]
Storage Temperature 2-8°C [6]

Synthesis and Mechanistic Considerations

The synthesis of substituted thiazoles is a well-established field of organic chemistry, with the
Hantzsch thiazole synthesis being a foundational method. For trifluoromethylated thiazoles, the
general strategy involves the cyclization of a trifluoromethyl-containing building block with a
suitable thioamide or equivalent.

The synthesis of the title compound can be envisioned through the hydrolysis of its
corresponding ethyl ester, a common precursor. This approach allows for purification at the
ester stage before revealing the more polar carboxylic acid.
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Caption: Generalized synthetic workflow for the target compound.
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Protocol: Synthesis via Ester Hydrolysis

This protocol is a representative method adapted from procedures for structurally similar
compounds, such as 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.[7] It outlines
the final hydrolysis step from the commercially available or synthesized ester precursor.

Causality: The choice of a biphasic solvent system (e.g., ethanol/water) ensures solubility for
both the organic ester and the inorganic base (NaOH).[7] The reaction is heated to increase the
rate of saponification. Subsequent acidification with a strong acid like HCI is necessary to
protonate the carboxylate salt intermediate, causing the final carboxylic acid product to
precipitate out of the aqueous solution.

Methodology:

» Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,
dissolve ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate (1.0 eq) in ethanol (approx. 5-10
mL per gram of ester).

o Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH,
1.1-1.5e€q).

o Reaction: Heat the reaction mixture to reflux (or ~60-80°C) and monitor the reaction progress
using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3
hours).

e Solvent Removal: After cooling to room temperature, remove the ethanol under reduced
pressure using a rotary evaporator.

 Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath.
Slowly add concentrated hydrochloric acid (HCI) dropwise with stirring to acidify the mixture
to a pH of 1-2.

e Precipitation & Isolation: A solid precipitate should form. Continue stirring in the ice bath for
30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

e Washing & Drying: Wash the collected solid with cold water to remove residual salts,
followed by a wash with a non-polar solvent like dichloromethane or hexane to remove
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organic impurities.[7] Dry the product in a vacuum oven to yield the final carboxylic acid.

Applications in Drug Discovery and Agrochemicals

The title compound is a key intermediate for synthesizing more complex molecules with
potential biological activity. Its derivatives have shown promise in various fields.

o Anticancer Agents: The thiazole nucleus is a component of several anticancer drugs.[1]
Researchers have synthesized series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide
derivatives and evaluated them for anticancer activity against various cell lines,
demonstrating the utility of this scaffold in oncology research.[1][8]

o Agrochemicals: A closely related analog, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-
carboxylic acid, is a key intermediate in the synthesis of the fungicide Thifluzamide.[9] This
highlights the importance of the trifluoromethyl-thiazole-carboxylic acid core in developing
modern crop protection agents.

e Antimicrobial Research: The thiazole ring is known to exhibit antimicrobial and antifungal
properties.[2][10] The unique electronic properties conferred by the CFs group make this
compound an attractive starting point for developing new agents to combat resistant
pathogens.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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